molecular formula C8H6BrN3O2 B11862682 Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B11862682
M. Wt: 256.06 g/mol
InChI Key: DKNCOPSOVSRPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1823338-63-1) is a heterocyclic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol . This compound serves as a versatile and crucial building block in organic synthesis, particularly in the development of novel molecules for pharmaceutical and agrochemical research . The presence of both a reactive bromo substituent and a methyl ester group on the imidazo[1,2-a]pyrimidine core allows for diverse functionalization, enabling researchers to create a wide array of derivatives for screening and development purposes. As a fused bicyclic structure, it features unique electronic properties that make it a valuable scaffold in medicinal chemistry . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, medicinal, household, or any other use.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3

InChI Key

DKNCOPSOVSRPKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C=CC=NC2=N1)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of 2-aminopyrimidine on the α-bromoketone, followed by intramolecular cyclization. Tert-butyl hydroperoxide (TBHP) acts as an oxidant, facilitating the formation of the heterocyclic ring. A typical procedure involves refluxing α-bromoketone (1.0 equiv), 2-aminopyrimidine (1.5 equiv), and TBHP (2.0 equiv) in ethyl acetate at 90°C for 3 hours. Iodine (0.2 equiv) is occasionally added as a catalyst to enhance regioselectivity.

Optimization and Yield Data

Key variables affecting yield include solvent choice, temperature, and stoichiometry. Ethyl acetate outperforms toluene due to better solubility of intermediates. The table below summarizes yield variations under different conditions:

α-Bromoketone R-GroupSolventTemperature (°C)Time (h)Yield (%)
Methyl bromopyruvateEthyl acetate90378
Ethyl bromoacetoacetateToluene100265
Phenyl bromoacetophenoneDMF120452

Post-reaction purification via silica gel chromatography (petroleum ether/ethyl acetate, 100:5–100:10) typically affords the product in >75% purity.

Bromination of Imidazo[1,2-a]pyrimidine Precursors

An alternative approach involves synthesizing the imidazo[1,2-a]pyrimidine scaffold first, followed by regioselective bromination at the 3-position. This two-step method is advantageous when α-bromoketones are unavailable.

Synthesis of Imidazo[1,2-a]pyrimidine-2-Carboxylate

The precursor is prepared by condensing 2-aminopyrimidine with methyl glyoxalate in acetic acid under reflux. This yields methyl imidazo[1,2-a]pyrimidine-2-carboxylate, which is then brominated using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

Bromination Efficiency and Selectivity

NBS provides superior regioselectivity compared to molecular bromine (Br2), minimizing di- or polybromination byproducts. The reaction is quenched with sodium thiosulfate to remove excess bromine. Key data:

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
NBSDichloromethane0185
Br2CCl425260

Microwave-Assisted Multicomponent Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions. A three-component reaction of 2-aminopyrimidine, methyl bromopyruvate, and aldehydes in ethanol under microwave conditions (150 W, 120°C) completes in 20 minutes, achieving yields up to 92%.

Comparative Analysis

Traditional heating requires 3–4 hours for similar conversions, highlighting the efficiency of microwave methods:

MethodTime (min)Yield (%)Purity (%)
Conventional reflux1807890
Microwave209295

Catalytic Systems for Enhanced Efficiency

Transition metal catalysts, such as copper(I) iodide (CuI), accelerate cyclocondensation by stabilizing reactive intermediates. Adding CuI (10 mol%) to the TBHP-mediated reaction reduces the temperature to 70°C while maintaining yields >80%.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. A pilot study using a microreactor (0.5 mm diameter) achieved 89% yield at a throughput of 1.2 kg/day, demonstrating scalability .

Chemical Reactions Analysis

Substitution Reactions

Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes nucleophilic aromatic substitution at the bromine position. The bromine atom acts as a leaving group, enabling reactions with nucleophiles such as amines (e.g., NH₃, RNH₂) or thiols (e.g., RSH). These reactions typically occur in polar solvents like DMSO or DMF under basic conditions (e.g., K₂CO₃). For example, treatment with sodium azide (NaN₃) or potassium thiocyanate (KSCN) replaces bromine with azide or thiocyanate groups, respectively.

Nucleophile Reagent Conditions Outcome
Amine (NH₂-)NaN₃/KSCNPolar solvent, heatAzide/thiocyanate substitution
Thiol (SH-)KSCNBasic catalystThiocyanate substitution

Oxidation and Reduction Reactions

The compound participates in oxidation and reduction processes, often targeting the imidazo or pyrimidine rings:

  • Oxidation : Reacts with oxidants like hydrogen peroxide (H₂O₂) or m-CPBA to form N-oxide derivatives . These reactions are critical for tuning biological activity, as N-oxides often exhibit enhanced binding affinity to enzymes or receptors.

  • Reduction : Reduction (e.g., using Zn/Hg) can remove the bromine atom, yielding 3-unsubstituted imidazo[1,2-a]pyrimidine derivatives. This simplifies the structure for subsequent functionalization .

Cyclization Reactions

The compound can undergo intramolecular cyclization to form larger heterocyclic systems. For instance, under basic conditions, the carboxylate group may participate in ester hydrolysis or amidation, enabling the formation of fused ring structures. Such reactions are facilitated by the electron-deficient nature of the imidazo[1,2-a]pyrimidine core, which directs nucleophilic attack .

Radical-Mediated Reactions

Recent studies highlight free radical processes involving the bromine atom. In the presence of tert-butyl hydroperoxide (TBHP) and iodine (I₂), the compound can undergo C–C bond cleavage, leading to intermediates that undergo tandem cyclization/bromination. For example, TBHP alone promotes cyclization and bromination, while I₂ enables oxidative cleavage to form amides .

Comparison of Reaction Pathways

Reaction Type Key Features Reagents/Conditions
Nucleophilic substitutionReplaces bromine with nucleophiles (azide, thiol)NaN₃/KSCN, polar solvent, heat
OxidationForms N-oxides via electron-deficient ring activationH₂O₂/m-CPBA
ReductionRemoves bromine via Zn/Hg, simplifies structureZn/Hg, acidic/basic conditions
CyclizationForms fused rings through ester hydrolysis or amidationBasic catalysts, heat
Radical-mediatedC–C bond cleavage under TBHP/I₂, leading to amides or brominated derivativesTBHP, I₂, aqueous medium

Biological Implications of Reactivity

The bromine and carboxylate groups enhance the compound’s pharmacological profile . For example:

  • Antimicrobial Activity : Bromine’s electron-withdrawing effect increases binding affinity to bacterial enzymes (e.g., QcrB in Mycobacterium tuberculosis).

  • Anticancer Potential : Substitution or oxidation reactions can modulate interactions with kinase targets, affecting cell proliferation pathways.

Key Experimental Insights

  • TBHP/I₂ Systems : Enable chemodivergent outcomes (amide vs. brominated product) depending on reagent ratios .

  • Industrial Scalability : Continuous flow reactors optimize yield and purity for large-scale synthesis.

  • Spectral Analysis : NMR and IR data confirm structural integrity post-reaction.

This compound’s reactivity highlights its versatility as a scaffold in medicinal chemistry, particularly for developing targeted therapeutics.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate has demonstrated potent antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Studies indicate that compounds within this class can achieve minimum inhibitory concentrations (MIC) as low as 0.006 μM, showcasing their potential as new therapeutic agents for tuberculosis treatment .

Anticancer Properties:
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, in vitro assays have reported IC50 values below 150 μM for several derivatives, suggesting selective targeting of cancer cells with minimal toxicity to normal cells.

Anti-inflammatory Effects:
In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Preliminary studies suggest that it may inhibit key inflammatory mediators, which could be beneficial in treating various inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo and pyridine rings can significantly impact its potency and selectivity against different biological targets. For instance:

Modification Observed Effect
Bromine at C3Enhanced binding affinity
Formyl group at C6Increased anticancer activity
Substituents at C2 and C6Improved potency against Mtb

Applications in Materials Science

This compound is also being explored for its potential in materials science. It can serve as a building block for synthesizing novel materials with unique properties:

Metal-Organic Frameworks (MOFs):
The compound can be utilized to create metal-organic frameworks, which are materials characterized by high surface areas and tunable porosity. These frameworks have applications in gas storage, separation processes, and catalysis .

Polymer Synthesis:
This compound can act as a monomer in the synthesis of polyamides and other polymers, contributing to the development of engineering plastics with enhanced thermal stability and mechanical properties. The versatility of this compound allows for the creation of materials suitable for a variety of industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MDR-TB
A series of experiments evaluated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using viability assays. The findings revealed that several derivatives exhibited IC50 values below 150 μM, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells.

Summary of Biological Activities

Activity Type MIC/IC50 Values Notes
AnticancerIC50 < 150 μMInduces apoptosis in cancer cell lines
AntimicrobialMIC ≤ 0.006 μM against MtbEffective against MDR-TB strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight logP* Halogen Bonding Potential (Vmax†)
Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate - C₈H₆BrN₃O₂ 254.06 1.3 +0.25 eV
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate 134044-63-6 C₉H₈BrN₃O₂ 270.08 1.8 +0.24 eV
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate 944896-67-7 C₉H₈BrN₃O₂ 270.08 1.8 +0.18 eV
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate - C₉H₇BrN₂O₂ 255.07 1.5 +0.22 eV

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its imidazo[1,2-a]pyrimidine core, which is known for diverse biological properties. The presence of the bromine atom and the carboxylate group enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds with imidazo[1,2-a]pyrimidine structures exhibit significant antimicrobial properties. For instance:

  • Activity Against Mycobacterium tuberculosis (Mtb) : this compound derivatives have shown promising results against both drug-sensitive and multidrug-resistant strains of Mtb. The minimum inhibitory concentration (MIC) values for related compounds range from 0.03 to 5.0 μM, demonstrating potent activity against Mtb H37Rv strain .

Anticancer Activity

The imidazo[1,2-a]pyrimidine scaffold has also been explored for anticancer applications:

  • Inhibition of Cancer Cell Proliferation : Compounds related to this structure have been reported to inhibit various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, certain derivatives exhibited IC50 values as low as 2.74 μM against MCF-7 cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Targeting Enzymes : Studies suggest that these compounds may inhibit critical enzymes involved in cell proliferation and survival in both bacterial and cancer cells. For instance, inhibitors targeting the QcrB protein in Mtb are noted for their role in disrupting electron transport chains essential for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialMtb H37Rv0.03 - 5.0 μM
AnticancerMCF-72.74 μM
AnticancerHepG24.92 μM
AnticancerA5491.96 μM

Case Study: Anti-TB Activity

In a recent study involving high-throughput screening of imidazo[1,2-a]pyridine derivatives, several compounds demonstrated significant anti-TB activity. The lead compounds were further evaluated for their pharmacokinetic properties and stability in liver microsomes, indicating their potential as therapeutic agents against tuberculosis .

In Silico Studies

Computational studies have suggested that this compound derivatives possess favorable binding affinities to key proteins involved in disease mechanisms. Molecular docking studies revealed promising interactions with targets such as ACE2 and spike proteins relevant to viral infections like SARS-CoV-2, suggesting potential antiviral applications as well .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine at C3, methyl ester at C2). For example, 1^1H NMR of related derivatives shows distinct aromatic proton splitting patterns (δ 7.4–8.3 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretches near 1717 cm1^{-1} and bromine-related vibrations .
  • X-ray Crystallography : Use SHELX or WinGX for structure refinement. ORTEP-3 visualizes bond angles and torsional strain in the heterocyclic core .

What role does the Dimroth rearrangement play in the structural isomerization of related imidazo[1,2-a]pyrimidine derivatives during amidation?

Advanced Research Question
The Dimroth rearrangement occurs during hydrolysis/amidation of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates under basic conditions, converting 2-carboxylates to 3-carboxamides. This involves:

Ring opening : Nucleophilic attack at C5, leading to a linear intermediate.

Rearrangement : Re-closure to form the thermodynamically stable 3-carboxamide isomer .

Methodological Strategy : Use 15^{15}N-labeled derivatives and 2D NMR (HSQC, HMBC) to track nitrogen migration during rearrangement .

How can computational methods predict the reactivity of the bromo substituent in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations : Model the electron density at the bromine-bearing carbon to predict susceptibility to Suzuki-Miyaura coupling. For example, electron-withdrawing groups (e.g., ester at C2) enhance electrophilicity at C3, favoring Pd-catalyzed cross-coupling .
  • Molecular Dynamics (MD) : Simulate steric effects in bulky ligand systems to optimize catalytic efficiency.

Case Study : Ethyl 3-((phenylsulfonyl)methyl)imidazo[1,2-a]pyrimidine-2-carboxylate shows predictable reactivity in coupling reactions due to its planar geometry and electron-deficient core .

What are the common challenges in crystallizing this compound, and how can they be mitigated?

Basic Research Question
Challenges include poor solubility and polymorphism. Strategies:

  • Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) to improve crystal growth.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions.
  • Software Tools : SHELXL and WinGX refine twinned or low-resolution datasets .

Example : Crystals of related imidazo[1,2-a]pyrimidines often decompose above 208°C; rapid cooling and high-pressure methods enhance stability .

What strategies are effective in analyzing regioselectivity issues in electrophilic substitution reactions on the imidazo[1,2-a]pyrimidine ring?

Advanced Research Question
Regioselectivity is governed by electron density distribution:

  • C3 vs. C8 Bromination : The ester group at C2 directs electrophiles to C3 due to resonance withdrawal.
  • Computational Modeling : Hückel/MO theory predicts reactive sites. For example, Fukui indices highlight nucleophilic regions susceptible to electrophilic attack .

Experimental Validation : Use isotopic labeling (e.g., 81^{81}Br) and LC-MS/MS to track substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.